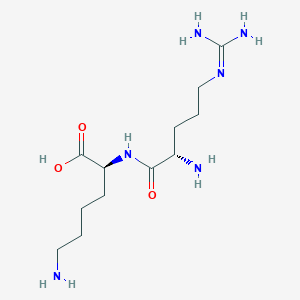

Arginyllysine

Vue d'ensemble

Description

H-Arg-Lys-OH est un dipeptide composé de résidus de L-arginine et de L-lysine . Il est connu pour son rôle dans la formation de produits finaux de glycation avancée (AGE) par des liaisons croisées lysine-lysine et lysine-arginine . Ce composé est important dans divers processus biochimiques et physiologiques, notamment la modification des protéines et la signalisation cellulaire.

Applications De Recherche Scientifique

H-Arg-Lys-OH has diverse applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis and modification.

Biology: Investigated for its role in protein glycation and cellular signaling pathways.

Industry: Utilized in the development of peptide-based materials and hydrogels for biomedical applications.

Mécanisme D'action

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La synthèse de H-Arg-Lys-OH implique généralement la synthèse peptidique en phase solide (SPPS) utilisant la chimie Fmoc (9-fluorénylméthoxycarbonyl) . Le processus comprend :

Couplage : Les acides aminés sont couplés séquentiellement à un support de résine solide.

Déprotection : Le groupe protecteur Fmoc est éliminé à l'aide d'une base telle que la pipéridine.

Méthodes de production industrielle : La production industrielle de H-Arg-Lys-OH suit des voies synthétiques similaires mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont utilisés pour améliorer l'efficacité et le rendement. L'utilisation de la chromatographie liquide haute performance (HPLC) garantit la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions : H-Arg-Lys-OH subit diverses réactions chimiques, notamment :

Oxydation : Les groupes amino de l'arginine et de la lysine peuvent être oxydés pour former des intermédiaires réactifs.

Substitution : Les groupes amino peuvent participer à des réactions de substitution nucléophile.

Liaison croisée : Formation de AGE par des liaisons croisées lysine-lysine et lysine-arginine.

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène ou autres agents oxydants.

Substitution : Nucléophiles tels que les halogénoalcanes.

Liaison croisée : Agents de glycation tels que le glucose ou le méthylglyoxal.

Principaux produits :

Oxydation : Dérivés oxydés de l'arginine et de la lysine.

Substitution : Dérivés substitués avec divers groupes fonctionnels.

Liaison croisée : Produits finaux de glycation avancée (AGE) avec des structures protéiques modifiées.

4. Applications de la recherche scientifique

H-Arg-Lys-OH a des applications diverses dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et la modification des peptides.

Biologie : Étudié pour son rôle dans la glycation des protéines et les voies de signalisation cellulaire.

Industrie : Utilisé dans le développement de matériaux à base de peptides et d'hydrogels pour des applications biomédicales.

5. Mécanisme d'action

H-Arg-Lys-OH exerce ses effets par le biais de :

Cibles moléculaires : Interagit avec les protéines et les enzymes impliquées dans la glycation et la signalisation cellulaire.

Voies impliquées : Participe à la formation d'AGE, qui peuvent modifier la structure et la fonction des protéines, conduisant à divers effets physiologiques.

Composés similaires :

H-Lys-Arg-OH : Autre dipeptide ayant des propriétés similaires mais une séquence différente.

H-Lys-Lys-OH : Un dipeptide avec deux résidus lysine, utilisé dans des études biochimiques similaires.

Unicité : H-Arg-Lys-OH est unique en raison de sa séquence spécifique de L-arginine et de L-lysine, ce qui lui permet de former des AGE spécifiques et de participer à des voies biochimiques uniques .

Comparaison Avec Des Composés Similaires

H-Lys-Arg-OH: Another dipeptide with similar properties but different sequence.

H-Lys-Lys-OH: A dipeptide with two lysine residues, used in similar biochemical studies.

Uniqueness: H-Arg-Lys-OH is unique due to its specific sequence of L-arginine and L-lysine, which allows it to form specific AGEs and participate in unique biochemical pathways .

Propriétés

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N6O3/c13-6-2-1-5-9(11(20)21)18-10(19)8(14)4-3-7-17-12(15)16/h8-9H,1-7,13-14H2,(H,18,19)(H,20,21)(H4,15,16,17)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQFZHHSQMKZLRU-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80423793 | |

| Record name | Arginyllysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80423793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Arginyllysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028714 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

40968-46-5 | |

| Record name | Arginyllysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40968-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arginyllysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80423793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arginyllysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028714 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

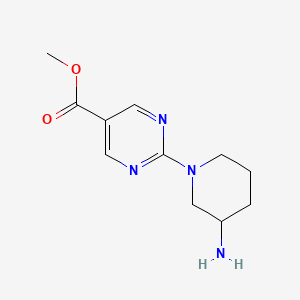

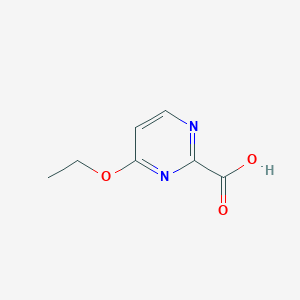

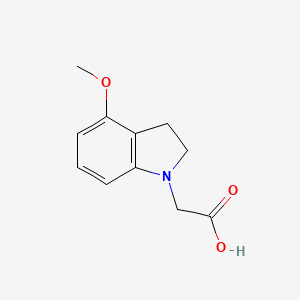

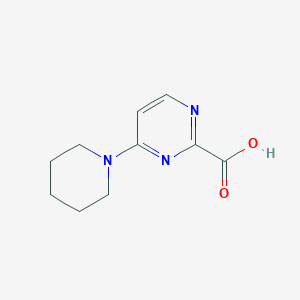

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[Butyl(methyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B1472464.png)

![7-Fluoro-5-azaspiro[2.4]heptane](/img/structure/B1472470.png)